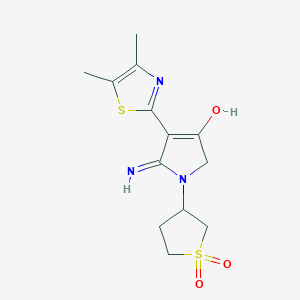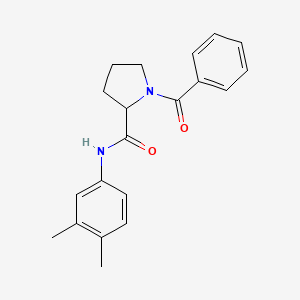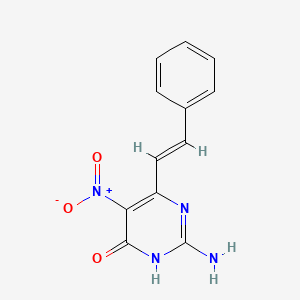![molecular formula C10H23NO2S B6054093 1,1'-{[3-(methylthio)propyl]imino}di(2-propanol)](/img/structure/B6054093.png)
1,1'-{[3-(methylthio)propyl]imino}di(2-propanol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-{[3-(methylthio)propyl]imino}di(2-propanol), also known as MTMDI, is a chiral ligand that has been widely used in asymmetric catalysis. It belongs to the family of bisoxazoline ligands and has a unique structure that allows it to form stable complexes with a variety of metal ions.
Wirkmechanismus
The mechanism of action of 1,1'-{[3-(methylthio)propyl]imino}di(2-propanol) in asymmetric catalysis involves the formation of a stable complex with a metal ion, such as rhodium or iridium. This complex then interacts with the substrate, facilitating the transfer of hydrogen from the reducing agent to the substrate. The chiral nature of 1,1'-{[3-(methylthio)propyl]imino}di(2-propanol) allows for the selective transfer of hydrogen to one enantiomer of the substrate, resulting in the formation of a chiral product.
Biochemical and Physiological Effects:
1,1'-{[3-(methylthio)propyl]imino}di(2-propanol) has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. It is also biodegradable and does not persist in the environment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,1'-{[3-(methylthio)propyl]imino}di(2-propanol) in asymmetric catalysis is its high catalytic activity and selectivity. It can also be easily synthesized using a simple two-step procedure. However, one of the limitations of using 1,1'-{[3-(methylthio)propyl]imino}di(2-propanol) is its high cost compared to other chiral ligands.
Zukünftige Richtungen
There are several future directions for the use of 1,1'-{[3-(methylthio)propyl]imino}di(2-propanol) in asymmetric catalysis. One direction is the development of new synthetic methods for 1,1'-{[3-(methylthio)propyl]imino}di(2-propanol) that are more efficient and cost-effective. Another direction is the exploration of new applications for 1,1'-{[3-(methylthio)propyl]imino}di(2-propanol) in organic synthesis, such as in the synthesis of new chiral materials and catalysts. Finally, the development of new variants of 1,1'-{[3-(methylthio)propyl]imino}di(2-propanol) with improved catalytic activity and selectivity is also an area of future research.
Synthesemethoden
1,1'-{[3-(methylthio)propyl]imino}di(2-propanol) can be synthesized using a simple two-step procedure. The first step involves the reaction of 3-(methylthio)propylamine with glyoxal in the presence of a base to form a bisoxazoline intermediate. The second step involves the reduction of the bisoxazoline intermediate using sodium borohydride in the presence of an acid to form 1,1'-{[3-(methylthio)propyl]imino}di(2-propanol). The overall yield of this synthesis method is around 60%.
Wissenschaftliche Forschungsanwendungen
1,1'-{[3-(methylthio)propyl]imino}di(2-propanol) has been extensively used in asymmetric catalysis, particularly in the enantioselective hydrogenation of ketones and imines. It has also been used in the synthesis of chiral pharmaceuticals and natural products. 1,1'-{[3-(methylthio)propyl]imino}di(2-propanol) has shown excellent catalytic activity and selectivity in these reactions, making it a valuable tool in organic synthesis.
Eigenschaften
IUPAC Name |
1-[2-hydroxypropyl(3-methylsulfanylpropyl)amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO2S/c1-9(12)7-11(8-10(2)13)5-4-6-14-3/h9-10,12-13H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEUJAGXKGDUGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CCCSC)CC(C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol](/img/structure/B6054012.png)

![[2-({3-chloro-4-[(4-methoxybenzoyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6054047.png)

![1-(2-methoxyphenyl)-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6054052.png)
![1-(5-{[(2-isopropoxyethyl)amino]methyl}-2-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6054060.png)
![3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B6054067.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B6054079.png)


![methyl 5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6054120.png)
![6-(3,4-dimethyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B6054126.png)